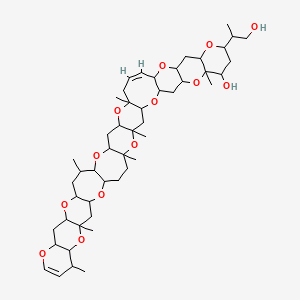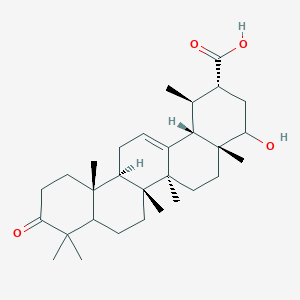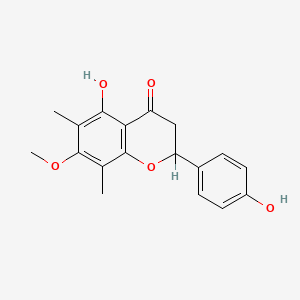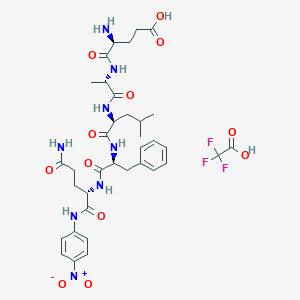
Brevetoxin pbtx-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BREVETOXIN PbTx-9 is an activator of voltage-sensitive Na+ channels, from the microorganism Ptychodiscus brevis. A neurotoxin that binds to voltage-gated sodium channels in nerve cells, leading to disruption of normal neurological processes and causing the illness clinically described as neurotoxic shellfish poisoning.
Aplicaciones Científicas De Investigación
Variability in Potency and Cellular Impact
Brevetoxin Pbtx-9, along with other brevetoxins, exhibits variability in potency and has been shown to significantly induce DNA damage and apoptosis in Jurkat E6-1 cells. This research highlights the dose-dependent effects of brevetoxins on cell proliferation, their genotoxic properties, and their ability to cause cell death through apoptotic mechanisms (Murrell & Gibson, 2009).
Detection in Food Samples
A monoclonal antibody-based direct competitive enzyme-linked immunosorbent assay (ELISA) has been developed for the detection of brevetoxins, including Pbtx-9, in food samples. This method is reliable for mass monitoring of brevetoxins in mollusk and is crucial for ensuring food safety (Zhou et al., 2010).
Interaction with Human Lymphocytes
Pbtx-9's interaction with human lymphocytes has been studied, showing that it can induce DNA damage. This suggests that the immune systems of individuals exposed to Pbtx during harmful algal bloom events may be at risk (Sayer et al., 2005).
Distribution in Mouse Plasma
Research on the distribution of PbTx-9 in mouse plasma revealed an association with high-density lipoproteins (HDLs), providing insights into how the toxin is delivered to and removed from tissues. This could lead to more effective therapeutic measures for treating intoxication from brevetoxins (Woofter et al., 2005).
Biomonitoring in Mammals
A method for biomonitoring brevetoxin exposure in mammals using blood collection cards has been developed, which is crucial for monitoring brevetoxin levels in living marine resources, protected species, and humans (Fairey et al., 2001).
Covalent DNA Adducts in Rat Lung
It was found that brevetoxin forms covalent DNA adducts in rat lung following intratracheal exposure. This provides a basis for monitoring exposure and assessing the hazard associated with depurination of brevetoxin–nucleotide adducts in lung tissue (Radwan & Ramsdell, 2008).
Propiedades
Fórmula molecular |
C50H74O14 |
|---|---|
Peso molecular |
899.12 g/mol |
Nombre IUPAC |
(21Z)-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,39-dien-12-ol |
InChI |
InChI=1S/C49H74O13/c1-25-12-15-52-35-20-38-47(6,61-44(25)35)22-36-31(56-38)16-26(2)43-29(54-36)11-14-46(5)39(58-43)21-40-48(7,62-46)23-42-45(4,60-40)13-9-10-28-32(57-42)17-34-33(53-28)19-41-49(8,59-34)37(51)18-30(55-41)27(3)24-50/h9-10,12,15,25-44,50-51H,11,13-14,16-24H2,1-8H3/b10-9- |
SMILES |
CC1CC2C(CC3(C(O2)CC4C(O3)C(C=CO4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)C(C)CO)O)C)C)(OC6(CC5)C)C |
Pureza |
95 % (HPLC) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)

![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)
![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)